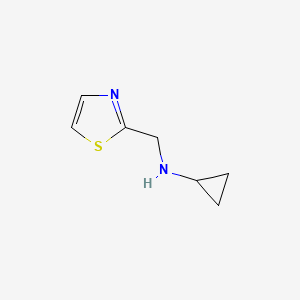

N-(1,3-thiazol-2-ylmethyl)cyclopropanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1,3-thiazol-2-ylmethyl)cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S/c1-2-6(1)9-5-7-8-3-4-10-7/h3-4,6,9H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDDRSZQTWAHFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801293652 | |

| Record name | N-Cyclopropyl-2-thiazolemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801293652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915920-14-8 | |

| Record name | N-Cyclopropyl-2-thiazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915920-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclopropyl-2-thiazolemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801293652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(1,3-thiazol-2-yl)methyl]cyclopropanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(1,3-thiazol-2-ylmethyl)cyclopropanamine: Synthesis, Characterization, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1,3-thiazol-2-ylmethyl)cyclopropanamine (CAS Number: 915920-14-8) is a heterocyclic compound featuring a unique combination of a thiazole ring and a cyclopropylamine moiety. This guide provides a comprehensive technical overview of this molecule, including a proposed synthetic route, detailed experimental protocols, methods for analytical characterization, and an exploration of its potential as a scaffold in medicinal chemistry. By dissecting the individual contributions of its structural components, we aim to provide a forward-looking perspective on its application in the development of novel therapeutics.

Introduction: The Scientific Rationale

The thiazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of FDA-approved drugs and clinical candidates.[1][2][3][4] Its aromatic nature, ability to participate in hydrogen bonding, and metabolic stability make it a desirable component in the design of bioactive molecules with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3][4]

The incorporation of a cyclopropane ring is another strategic element in modern drug design. The strained three-membered ring introduces conformational rigidity, which can enhance binding affinity to biological targets and improve metabolic stability by protecting adjacent chemical bonds from enzymatic degradation. Furthermore, the cyclopropyl group can modulate the lipophilicity and pharmacokinetic profile of a molecule.

The combination of these two pharmacologically significant motifs in this compound suggests a molecule with considerable potential for drug discovery. This guide serves as a foundational resource for researchers interested in exploring its synthesis and biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are critical for understanding the compound's behavior in biological systems and for the design of analytical and screening protocols.

| Property | Value | Source |

| CAS Number | 915920-14-8 | Internal Database |

| Molecular Formula | C₇H₁₀N₂S | Internal Database |

| Molecular Weight | 154.23 g/mol | Internal Database |

| Appearance | Predicted: Colorless to pale yellow oil or low-melting solid | Inferred |

| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, and chlorinated solvents | Inferred |

| Boiling Point | Not available | |

| Melting Point | Not available |

Synthesis and Purification: A Proposed Route

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to N-(1,3-thiazol-2-ylmethyl)cyclopropanamine: Synthesis, Characterization, and Potential Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis, and the predicted physical, chemical, and spectroscopic properties of the novel compound, N-(1,3-thiazol-2-ylmethyl)cyclopropanamine. Due to the absence of existing literature on this specific molecule, this document outlines a robust and validated synthetic methodology, namely reductive amination, for its preparation from commercially available starting materials. Furthermore, we present a detailed predictive analysis of its key physicochemical characteristics and the expected spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and MS) that will be crucial for its future characterization. The guide also explores the potential of this molecule within the realm of drug discovery and medicinal chemistry, drawing parallels with structurally related compounds known for their biological activities. This document is intended to serve as a foundational resource for researchers and scientists interested in the synthesis and evaluation of new thiazole-containing chemical entities.

Introduction

The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4] Similarly, the cyclopropylamine moiety is a valuable functional group in drug design, often introduced to enhance metabolic stability, modulate lipophilicity, and improve the pharmacokinetic profile of therapeutic agents.[5][6] The incorporation of a cyclopropyl group can be seen in several successful antibiotics, such as Ciprofloxacin.[5][7][8]

This guide focuses on the novel compound this compound, which strategically combines these two important pharmacophores. The absence of this compound in the current chemical literature presents an opportunity for the exploration of new chemical space. This document provides a proposed pathway for its synthesis and a detailed prediction of its properties to facilitate its investigation by the scientific community.

Predicted Physicochemical Properties and "Drug-Likeness" Assessment

While experimental data for this compound is not available, its fundamental physicochemical properties can be predicted based on its chemical structure. These predicted properties are essential for its initial assessment as a potential drug candidate, particularly in the context of Lipinski's Rule of Five.[9][10][11][12][13]

| Property | Predicted Value | Source |

| Molecular Formula | C₇H₁₀N₂S | Calculated |

| Molecular Weight | 154.23 g/mol | Calculated |

| Boiling Point | Estimated to be in the range of 200-250 °C | Based on analogues |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water is expected, but it should be soluble in acidic aqueous solutions due to the basicity of the amine. | Chemical Principles |

| pKa of Conjugate Acid | Estimated to be in the range of 8-9 | Based on analogues |

Lipinski's Rule of Five Analysis:

Lipinski's Rule of Five is a set of guidelines used to evaluate the "drug-likeness" of a chemical compound and its potential for oral bioavailability.[9][10][11][12][13]

| Lipinski's Rule | Predicted Value for C₇H₁₀N₂S | Compliance |

| Molecular Weight < 500 g/mol | 154.23 g/mol | Yes |

| LogP < 5 | Estimated to be between 1 and 2 | Yes |

| Hydrogen Bond Donors ≤ 5 | 1 (the N-H of the secondary amine) | Yes |

| Hydrogen Bond Acceptors ≤ 10 | 2 (the two nitrogen atoms) | Yes |

Based on this analysis, this compound fully complies with Lipinski's Rule of Five, suggesting it possesses physicochemical properties favorable for a potential orally administered drug candidate.

Proposed Synthesis: Reductive Amination

A reliable and efficient method for the synthesis of this compound is through the reductive amination of 1,3-thiazole-2-carbaldehyde with cyclopropanamine. This one-pot reaction is widely used in medicinal chemistry for the formation of secondary amines and is known for its mild conditions and high yields.[14][15][16][17][18] Sodium triacetoxyborohydride is the reagent of choice for this transformation as it is a mild and selective reducing agent that is effective in the presence of both the aldehyde and the amine.[14][19][20][21][22]

Reaction Scheme

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of 1,3-thiazole-2-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) is added cyclopropanamine (1.1 eq). The mixture is stirred at room temperature for 30 minutes.

-

Reduction: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted three times with DCM.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Proposed Analytical and Spectroscopic Characterization

The identity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic methods. The following are the predicted spectral data based on the compound's structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the thiazole ring, the cyclopropyl group, the methylene bridge, and the amine proton.[23][24][25][26]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Thiazole H-5 | ~7.2-7.4 | Doublet | 1H |

| Thiazole H-4 | ~7.6-7.8 | Doublet | 1H |

| Methylene (-CH₂-) | ~4.0-4.2 | Singlet | 2H |

| Cyclopropyl CH | ~2.2-2.4 | Multiplet | 1H |

| Amine NH | ~1.5-2.5 (broad) | Singlet (broad) | 1H |

| Cyclopropyl CH₂ | ~0.4-0.8 | Multiplet | 4H |

Note: The chemical shift of the NH proton can be variable and may exchange with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Thiazole C=N | ~165-170 |

| Thiazole C-S | ~140-145 |

| Thiazole C-H | ~120-125 |

| Methylene (-CH₂-) | ~50-55 |

| Cyclopropyl CH | ~30-35 |

| Cyclopropyl CH₂ | ~5-10 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[27][28][29][30]

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3300-3500 | Medium, sharp |

| C-H Stretch (aromatic/aliphatic) | 2850-3100 | Medium to strong |

| C=N Stretch (thiazole) | ~1600-1650 | Medium |

| C-N Stretch | 1000-1250 | Medium |

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion (M⁺): m/z = 154.06

-

Expected Protonated Molecule ([M+H]⁺): m/z = 155.07

-

Predicted Fragmentation: A prominent fragmentation pathway is the cleavage of the bond between the methylene group and the cyclopropylamine, leading to the formation of a stable thiazol-2-ylmethyl cation. Another possible fragmentation is the loss of the cyclopropyl group.[31][32][33][34][35]

Potential Applications in Drug Discovery

The unique combination of a thiazole ring and a cyclopropylamine moiety in this compound suggests several potential applications in drug discovery and medicinal chemistry.

Antimicrobial Agents

Thiazole derivatives are well-known for their broad-spectrum antimicrobial activity.[1][36] The cyclopropylamine group is a key component of several fluoroquinolone antibiotics.[5][8] Therefore, this compound is a promising candidate for investigation as a novel antibacterial or antifungal agent.

Anticancer Agents

Numerous thiazole-containing compounds have been investigated for their potential as anticancer agents.[3] The introduction of a cyclopropylamine group could enhance the cytotoxic activity and improve the pharmacokinetic properties of such compounds.

Other Therapeutic Areas

Thiazole derivatives have also shown promise as anti-inflammatory, antiviral, and antidiabetic agents.[3][4] The specific structural features of this compound may lead to novel activities in these or other therapeutic areas.

Chemical Stability and Reactivity

-

Thiazole Ring: The thiazole ring is generally stable due to its aromatic character.[37][38][39][40] It is relatively resistant to oxidation and reduction under normal conditions.

-

Cyclopropylamine: The cyclopropylamine moiety is a primary amine and exhibits typical nucleophilic reactivity.[6][7][41][42][43] It will react with acids to form salts and can be acylated or alkylated at the nitrogen atom. The cyclopropane ring is strained and can undergo ring-opening reactions under certain conditions, although it is generally stable under physiological conditions.[41]

Conclusion

This compound is a novel chemical entity with significant potential for applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive roadmap for its synthesis via reductive amination and a detailed prediction of its physicochemical and spectroscopic properties. The favorable "drug-like" characteristics of this molecule, as indicated by Lipinski's Rule of Five, combined with the known biological activities of its constituent pharmacophores, make it a compelling target for further investigation. The methodologies and predictive data presented herein are intended to accelerate the exploration of this promising new compound and its potential therapeutic applications.

References

-

Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]

-

Lipinski's rule of five – Knowledge and References. Taylor & Francis. [Link]

-

Lipinski's Rule of Five. Bionity. [Link]

-

CYCLOPROPYLAMINE. Ataman Kimya. [Link]

-

Lipinski's rule of five. Wikipedia. [Link]

-

Mastering Lipinski Rules for Effective Drug Development. bioaccess. [Link]

-

An Overview of Thiazole Derivatives and Its Biological Activities. Semantic Scholar. [Link]

-

Thiazole Ring—A Biologically Active Scaffold. PMC. [Link]

-

Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. MDPI. [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. GSC Biological and Pharmaceutical Sciences. [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Longdom Publishing. [Link]

-

Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. PubMed. [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]

-

Cyclopropylamine: A Versatile Building Block for Pharmaceuticals, Agrochemicals, and Advanced Materials. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Reductive Amination. Chemistry Steps. [Link]

-

Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

-

The Role of Cyclopropylamine in Advanced Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. ACS Publications. [Link]

-

Reductive amination. Wikipedia. [Link]

-

Preparation of Amines: Reductive Amination of Aldehydes and Ketones. JoVE. [Link]

-

Cyclopropylamine. Wikipedia. [Link]

-

Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. ResearchGate. [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. [Link]

-

Myers Chem 115. [Link]

-

Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. [Link]

-

Aldehydes and Ketones to Amines. Chemistry Steps. [Link]

-

Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. PMC. [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Cyclopropylamine - general description and application. Georganics. [Link]

-

Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy. PubMed. [Link]

-

Thiazole. Wikipedia. [Link]

-

Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. ACS Publications. [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. [Link]

-

Determination of Rate Constants of N-Alkylation of Primary Amines by 1H NMR Spectroscopy. ACS Publications. [Link]

-

Palladium-Catalyzed Monoarylation of Cyclopropylamine. ACS Publications. [Link]

-

The Chemistry of Thiazoles: Synthesis, Properties, and Future Outlook. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Determination of Rate Constants of N-Alkylation of Primary Amines by H-1 NMR Spectroscopy. ResearchGate. [Link]

-

24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

IR: amines. [Link]

-

The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Modgraph. [Link]

-

Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

-

The infrared spectra of secondary amines and their salts. ResearchGate. [Link]

-

Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). WikiEducator. [Link]

Sources

- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. longdom.org [longdom.org]

- 7. Cyclopropylamine - Wikipedia [en.wikipedia.org]

- 8. Cyclopropylamine - general description and application [georganics.sk]

- 9. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Lipinski's_Rule_of_Five [bionity.com]

- 12. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 13. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]

- 14. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 15. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 16. Reductive amination - Wikipedia [en.wikipedia.org]

- 17. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Sodium triacetoxyborohydride [organic-chemistry.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 23. Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. modgraph.co.uk [modgraph.co.uk]

- 27. orgchemboulder.com [orgchemboulder.com]

- 28. spectroscopyonline.com [spectroscopyonline.com]

- 29. researchgate.net [researchgate.net]

- 30. wikieducator.org [wikieducator.org]

- 31. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 33. pubs.acs.org [pubs.acs.org]

- 34. pdf.benchchem.com [pdf.benchchem.com]

- 35. pdf.benchchem.com [pdf.benchchem.com]

- 36. [PDF] An Overview of Thiazole Derivatives and Its Biological Activities | Semantic Scholar [semanticscholar.org]

- 37. Thiazole - Wikipedia [en.wikipedia.org]

- 38. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 39. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 40. nbinno.com [nbinno.com]

- 41. longdom.org [longdom.org]

- 42. nbinno.com [nbinno.com]

- 43. guidechem.com [guidechem.com]

A Comprehensive Technical Guide to the Structure Elucidation of N-(1,3-thiazol-2-ylmethyl)cyclopropanamine

Abstract

This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of N-(1,3-thiazol-2-ylmethyl)cyclopropanamine, a novel small molecule incorporating the medicinally significant thiazole and cyclopropane moieties. Tailored for researchers, scientists, and drug development professionals, this document moves beyond standard procedures to explain the causal logic behind experimental choices, ensuring a self-validating and robust analytical strategy. By integrating data from High-Resolution Mass Spectrometry (HRMS), extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Elemental Analysis, we present a definitive methodology for confirming the constitution, connectivity, and functional group profile of the target compound. This guide emphasizes the synergy between orthogonal analytical techniques, providing detailed protocols, data interpretation strategies, and visual workflows to serve as a practical resource in modern chemical analysis.

Introduction: The Analytical Imperative

The convergence of a thiazole ring and a cyclopropane group in a single molecular entity creates a scaffold of significant interest in medicinal chemistry. The thiazole ring is a privileged structure found in numerous FDA-approved drugs, valued for its metabolic stability and ability to engage in diverse biological interactions.[1][2] The cyclopropane moiety, as a strained, three-dimensional pharmacophore, is increasingly used in drug design to modulate potency, selectivity, and physicochemical properties.[3][4] The target molecule, this compound, thus represents a promising scaffold for further development.

Foundational Analysis: Determining the Molecular Blueprint

The initial analytical phase focuses on establishing the elemental composition and exact molecular weight. This foundational data provides the molecular formula, constraining all subsequent spectroscopic interpretations.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: While standard mass spectrometry provides the nominal mass, HRMS is essential for determining the exact mass to four or five decimal places. This high precision allows for the calculation of a unique elemental composition, effectively distinguishing between isobaric compounds (molecules with the same nominal mass but different formulas). We employ Electrospray Ionization (ESI) as it is a soft ionization technique that typically preserves the parent molecule, yielding a prominent protonated molecular ion ([M+H]⁺).

Protocol 2.1: HRMS Analysis via ESI-Time of Flight (TOF)

-

Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of HPLC-grade methanol containing 0.1% formic acid. The acid facilitates protonation for analysis in positive ion mode.

-

Instrument Calibration: Calibrate the ESI-TOF mass spectrometer using a known reference standard (e.g., sodium formate or a commercial calibrant mix) immediately prior to analysis to ensure high mass accuracy.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. The instrument's resolving power should be set to >10,000 (FWHM).

-

Data Processing: Utilize the instrument's software to calculate the elemental composition for the observed [M+H]⁺ ion, setting a mass tolerance limit of ±5 ppm.

Data Interpretation & Validation: The proposed structure has a molecular formula of C₇H₁₀N₂S. The expected HRMS data provides the first critical piece of evidence. The analysis of fragmentation patterns can also offer preliminary structural insights, such as the characteristic loss of the cyclopropylamine moiety or the formation of the stable thiazolylmethyl cation.

Elemental Analysis (EA)

Trustworthiness: Elemental analysis provides an independent, quantitative confirmation of the mass-to-charge ratio data obtained from HRMS. It directly measures the weight percentage of carbon, hydrogen, nitrogen, and sulfur. A strong correlation between the experimental percentages and the theoretical values calculated from the HRMS-derived formula provides a self-validating check on the molecular blueprint.

Protocol 2.2: CHNS Elemental Analysis

-

Sample Preparation: Accurately weigh 2-3 mg of the highly purified and dried (under vacuum) compound into a tin capsule.

-

Instrument Setup: Operate a calibrated CHNS analyzer, which combusts the sample at high temperatures (typically >900°C).

-

Analysis: The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are separated by gas chromatography and quantified using a thermal conductivity detector.

-

Data Comparison: Compare the experimentally determined weight percentages against the theoretical values for C₇H₁₀N₂S. The results must agree within a ±0.4% margin, a standard criterion for purity and correct composition.

Table 1: Summary of Foundational Analytical Data

| Analysis Type | Parameter | Theoretical Value (for C₇H₁₀N₂S) | Expected Experimental Value |

| HRMS (ESI+) | [M+H]⁺ Exact Mass | 155.0638 m/z | 155.0638 ± 5 ppm |

| Elemental | % Carbon | 54.51% | 54.51% ± 0.4% |

| Analysis | % Hydrogen | 6.54% | 6.54% ± 0.4% |

| % Nitrogen | 18.16% | 18.16% ± 0.4% | |

| % Sulfur | 20.79% | 20.79% ± 0.4% |

The Core Framework: 1D and 2D NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity of an organic molecule. By mapping the chemical environment and coupling interactions of ¹H and ¹³C nuclei, we can piece together the molecular structure fragment by fragment.[5][6]

Experimental Protocols for NMR

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure adequate signal-to-noise by adjusting the number of scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons (typically separated by 2-3 bonds).

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bonds) correlations between protons and carbons. This is the key experiment for connecting molecular fragments.

-

A Step-by-Step Interpretation of NMR Data

The power of NMR lies in the systematic integration of data from multiple experiments.

-

¹H NMR Analysis: This spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. We expect to see signals for the two thiazole ring protons, the methylene bridge protons, the secondary amine proton, and the protons of the cyclopropane ring. The cyclopropane protons will exhibit complex splitting patterns due to their unique geometric and magnetic environments.

-

¹³C NMR Analysis: This spectrum indicates the number of unique carbon atoms. For the proposed structure, seven distinct carbon signals are expected.

-

HSQC Analysis: This experiment acts as a map, definitively linking each proton signal (except the labile NH proton) to its directly attached carbon atom.

-

HMBC Analysis: This is the final step in assembling the puzzle. Long-range correlations establish the connectivity between non-adjacent atoms. For instance, a correlation from the methylene bridge protons to the C2 carbon of the thiazole ring would confirm the thiazole-CH₂ linkage.

Caption: Integrated workflow for structure elucidation.

Conclusion

The structure elucidation of this compound is achieved through a synergistic and hierarchical application of modern analytical techniques. By first establishing the molecular formula with high confidence using HRMS and Elemental Analysis, we create a definitive framework for the interpretation of more complex NMR data. The subsequent use of 1D and 2D NMR, particularly the HMBC experiment, allows for the unambiguous assembly of the molecular skeleton. Finally, IR spectroscopy provides orthogonal confirmation of the key functional groups. This integrated, self-validating workflow represents a best-practice approach in chemical analysis, ensuring the scientific integrity required for advanced research and drug development.

References

-

Lesyk, R., et al. (2021). 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. Molecules, 26(15), 4479. Available at: [Link]

-

Al-Ostath, A., et al. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemistry Review Letters, 8, 849-855. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). (E)-N'-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N''-nitroguanidine. PubChem Compound Summary. Available at: [Link]

-

Taurins, A., & Piu-Sun, L. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry, 35(5), 455-460. Available at: [Link]

-

Sun, N., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(18), 10321-10323. Available at: [Link]

-

Giniyatullina, G., et al. (2024). Thiazolylcyanocyclopropanes: Novel Donor–Acceptor Cyclopropanes for Accessing Thiazole-Containing Targets. Molecules, 29(3), 693. Available at: [Link]

-

Asiri, A. M., & Khan, S. A. (2010). N-[1-(2,5-Dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine. Molbank, 2010(2), M659. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2019). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)- and 4-(1,2,3-Triazol-4-yl)thiazoles and Their Antiviral and Cytotoxic Activities. Molecules, 24(18), 3242. Available at: [Link]

-

El-Faham, A., et al. (2022). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. IUCrData, 7(1). Available at: [Link]

-

Patel, K. D., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 134-145. Available at: [Link]

-

Farghaly, T. A., et al. (2020). efficient synthesis of some new 1,3,4-thiadiazole and thiazole derivatives via thiosemicarbazone. HETEROCYCLES, 100(5), 808. Available at: [Link]

Sources

Foreword: The Convergence of Strained Rings and Privileged Scaffolds

An In-depth Technical Guide to the Biological Activity of Thiazole-Containing Cyclopropanamines

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures with potent and selective biological activity is perpetual. This guide delves into the confluence of two structurally significant motifs: the high-energy, conformationally constrained cyclopropane ring and the versatile, electronically rich thiazole heterocycle. The resulting thiazole-containing cyclopropanamines represent a compelling class of compounds, harnessing the unique chemical reactivity of the three-membered ring and the proven pharmacological utility of the thiazole scaffold.[1][2][3]

As a Senior Application Scientist, my objective is not merely to catalogue existing data but to provide a cohesive narrative that illuminates the rationale behind the synthesis, the mechanistic underpinnings of the observed biological activities, and the practical methodologies for their evaluation. This document is structured to guide researchers and drug development professionals from foundational synthesis concepts through to nuanced biological applications, supported by field-proven insights and robust experimental design.

Synthetic Strategies: Forging the Thiazole-Cyclopropane Bond

The construction of thiazole-containing cyclopropanamines is a non-trivial synthetic challenge that leverages the principles of ring-strain chemistry and heterocyclic synthesis. The choice of synthetic route is dictated by the desired substitution patterns and the availability of starting materials.

The Donor-Acceptor Cyclopropane Approach

A highly effective strategy involves the use of donor-acceptor (D-A) cyclopropanes. These activated systems feature vicinal electron-donating and electron-accepting groups, which polarize and weaken the C-C bond between them, making the ring susceptible to nucleophilic opening.[1] However, a more elegant approach utilizes the cyclopropane as a stable scaffold onto which the thiazole ring is constructed.

A notable one-pot, two-step transformation has been developed that begins with a 2-arylcyclopropane-1,1-dicarbonitrile.[1] The nitrile groups, while highly reactive, serve as versatile handles for functionalization.[1] The cycloaddition with mercaptoacetaldehyde (generated in situ from its dimer, 1,4-dithiane-2,5-diol) provides a direct route to the thiazole moiety attached to the cyclopropane ring.[1] This method is efficient, requiring only a single purification step.[1]

Caption: One-pot synthesis of thiazolyl-cyclopropanes.

Hantzsch Thiazole Synthesis Adaptation

The classical Hantzsch synthesis, involving the reaction of an α-haloketone with a thioamide, remains a cornerstone of thiazole chemistry.[1] To apply this to our target scaffold, a cyclopropane-containing α-haloketone or thioamide would be required as a key intermediate. While synthetically more demanding, this route offers modularity, allowing for diverse substitutions on both the thiazole and cyclopropane rings.

Spectrum of Biological Activity

The unique hybrid structure of thiazole-containing cyclopropanamines endows them with a broad range of pharmacological activities. The cyclopropyl motif often enhances metabolic stability and lipophilicity, while the thiazole ring provides key hydrogen bonding and aromatic interactions with biological targets.[4]

Antimicrobial and Antifungal Activity

Thiazole derivatives are well-documented antimicrobial agents.[5][6][7] Their mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.[5][7] The incorporation of a cyclopropane ring can modulate this activity. For instance, certain amide derivatives containing cyclopropane have shown moderate to promising activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[2]

The lipophilicity conferred by the cyclopropane and other substituents is a critical factor. Studies on benzo[d]thiazole derivatives have shown that antimicrobial potency is positively influenced by these structural modifications, with optimal activity observed at a specific partition coefficient (log P) value.[8]

| Compound Class | Target Organism | Activity (MIC) | Reference |

| Thiazole Amide (F9) | E. coli | 32 µg/mL | [2] |

| Thiazole Amide (F8, F24) | C. albicans | 16 µg/mL | [2] |

| Benzo[d]thiazole (13, 14) | S. aureus, E. coli | 50-75 µg/mL | [8] |

| 2-Aminothiazole Deriv. | S. aureus | 3.125 µg/mL | [9] |

Table 1: Summary of antimicrobial activity for selected thiazole-containing compounds.

Anticancer Activity

The thiazole nucleus is a component of several clinically approved anticancer drugs, including Dasatinib and Ixabepilone.[10] Thiazole-containing compounds exert their effects through various mechanisms, such as the inhibition of protein kinases, disruption of microtubule function, and induction of apoptosis.[10][11]

The introduction of the cyclopropane moiety can refine the cytotoxic profile. Research on novel thiazole-5-carboxamide derivatives has demonstrated activity against lung (A-549), liver (Bel7402), and intestine (HCT-8) cancer cell lines.[12] Other studies have shown that thiazolone derivatives can effectively reduce the viability of breast (MCF-7, MDA-MB-231), colon (Caco-2), and skin melanoma (SK-MEL-30) cancer cells.[13]

Key Anticancer Mechanisms:

-

Tyrosine Kinase Inhibition: Many thiazole derivatives are designed to target the ATP-binding site of tyrosine kinases like EGFR and VEGFR-2, which are crucial for cancer cell proliferation and angiogenesis.[11]

-

Microtubule Disruption: Similar to agents like paclitaxel, some thiazoles can interfere with the dynamics of microtubule assembly and disassembly, leading to cell cycle arrest and apoptosis.[10]

-

DNA Interaction: Certain cyclopropyl-linked compounds have been designed to selectively target and interact with DNA, disrupting cancer cell proliferation.[4]

Caption: Inhibition of Tyrosine Kinase signaling by test compounds.

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases, and the arachidonic acid pathway, involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, is a key therapeutic target.[14] Thiazole derivatives have demonstrated significant potential as inhibitors of these enzymes.[14][15]

Studies have identified thiazole compounds that act as selective COX-2 inhibitors, which is a desirable profile for reducing inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[15][16] In vivo models, such as carrageenan-induced rat paw edema, have confirmed that certain thiazole derivatives can significantly reduce inflammation, with some nitro-substituted compounds performing better than the standard drug Nimesulide.[17]

Experimental Protocols & Methodologies

To ensure scientific integrity, all described protocols must function as self-validating systems, incorporating appropriate positive and negative controls.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol assesses the ability of a test compound to reduce the metabolic activity of cancer cells, which is an indicator of cell viability.

Causality: The assay is based on the principle that viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., A-549, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiazole-containing cyclopropanamine compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM).

-

Controls:

-

Negative Control: Wells with cells treated with vehicle (e.g., 0.1% DMSO) only.

-

Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin).

-

Blank Control: Wells with medium but no cells.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the negative control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: In Vitro Antimicrobial Susceptibility (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality: By exposing a standardized inoculum of bacteria or fungi to serial dilutions of a compound, one can identify the concentration at which microbial growth is inhibited. This is a fundamental measure of a compound's antimicrobial potency.

Methodology:

-

Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the prepared inoculum to each well containing the test compound.

-

Controls:

-

Growth Control: Wells with inoculum and broth, but no compound.

-

Sterility Control: Wells with broth only.

-

Positive Control: Wells with inoculum and a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). A colorimetric indicator like resazurin can be added to aid visualization.

Conclusion and Future Directions

Thiazole-containing cyclopropanamines stand as a promising scaffold in modern drug discovery. The fusion of the electronically versatile thiazole ring with the metabolically robust and conformationally rigid cyclopropane unit creates a unique chemical space ripe for exploration. The demonstrated activities across antimicrobial, anticancer, and anti-inflammatory domains underscore their therapeutic potential.[2][18][19]

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents on both the thiazole and cyclopropane rings to optimize potency and selectivity for specific biological targets.

-

Mechanism Deconvolution: Moving beyond phenotypic screening to identify the precise molecular targets and pathways modulated by the most active compounds.

-

Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

-

Toxicity Assessment: Ensuring that potent compounds exhibit a favorable safety profile with minimal off-target effects.

By integrating rational design, robust synthesis, and rigorous biological evaluation, the full therapeutic potential of this exciting class of molecules can be realized.

References

- Thiazolylcyanocyclopropanes: Novel Donor–Acceptor Cyclopropanes for Accessing Thiazole-Containing Targets. (2025). PMC - NIH.

- Synthesis of Thiadiazoles and 1,2,4-Triazoles Derived from Cyclopropane Dicarboxylic Acid.

- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI.

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd

- Synthesis and anti-inflammatory activity of thiazole deriv

- An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics.

- Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Bentham Science.

- A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024).

- Biologically active cyclopropyl and 1,3-thiazole-2-imines incorporating compounds.

- Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. MDPI.

- Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Deriv

- Thiazole-bearing molecules which possess anticancer activity.

- Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020). PubMed.

- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv

- Thiazoles and Thiazolidinones as COX/LOX Inhibitors. PMC - NIH.

- Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: Potential cyclooxygenase-2 specific inhibitors. MD Anderson Cancer Center.

- Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry.

- Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (2025).

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.

- A review on thiazole based compounds andamp; it's pharmacological activities. (2024). Ayurlog: National Journal of Research in Ayurved Science.

- Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers.

- An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.

- The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI.

Sources

- 1. Thiazolylcyanocyclopropanes: Novel Donor–Acceptor Cyclopropanes for Accessing Thiazole-Containing Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. jchemrev.com [jchemrev.com]

- 6. One moment, please... [biointerfaceresearch.com]

- 7. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]

- 8. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 17. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 18. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]

- 19. researchgate.net [researchgate.net]

Potential Therapeutic Targets of N-(1,3-thiazol-2-ylmethyl)cyclopropanamine: A Structure-Based Analysis and Roadmap for Investigation

An In-Depth Technical Guide

Executive Summary

N-(1,3-thiazol-2-ylmethyl)cyclopropanamine is a novel chemical entity for which public domain data is not yet available. However, its structure contains two key pharmacophoric elements: a cyclopropylamine core and a thiazole moiety. The cyclopropylamine scaffold is the basis for tranylcypromine, a well-established, irreversible inhibitor of flavin adenine dinucleotide (FAD)-dependent amine oxidases. This structural alert strongly suggests that the primary therapeutic targets for this compound are Monoamine Oxidase A (MAO-A) , Monoamine Oxidase B (MAO-B) , and the structurally related epigenetic enzyme, Lysine-Specific Demethylase 1 (LSD1/KDM1A) . This guide provides a deep, mechanism-driven analysis of these potential targets, outlines the therapeutic rationale for their inhibition, and presents a comprehensive, step-by-step experimental roadmap for the definitive characterization and validation of this compound.

The Cyclopropylamine Pharmacophore: A Covalent Warhead for Flavin-Dependent Enzymes

The therapeutic potential of this compound is rooted in the chemical reactivity of its cyclopropylamine group. This moiety acts as a mechanism-based inactivator for enzymes that utilize a FAD cofactor for amine oxidation, such as MAO and LSD1.[1][2] The process involves the enzyme's FAD cofactor oxidizing the cyclopropylamine. This oxidation generates a highly reactive radical intermediate that subsequently forms an irreversible covalent bond with the N5 atom of the flavin ring, thereby permanently inactivating the enzyme.[1] This covalent mechanism of action can lead to prolonged and potent pharmacological effects. The key differentiator for the title compound is the N-(1,3-thiazol-2-ylmethyl) substituent, which is expected to modulate the potency and, critically, the selectivity between these potential enzyme targets.

Caption: Mechanism of FAD-dependent enzyme inactivation.

Primary Target Class 1: Monoamine Oxidases (MAO-A & MAO-B)

Monoamine oxidases are mitochondrial enzymes crucial for the degradation of monoamine neurotransmitters.[3] The two isoforms, MAO-A and MAO-B, have distinct substrate preferences and tissue distributions, making them separate therapeutic targets.[4][5]

Biological Role and Therapeutic Rationale

-

MAO-A: Primarily metabolizes serotonin and norepinephrine.[4][5] Its inhibition increases the levels of these neurotransmitters in the brain, providing a robust therapeutic strategy for major depressive disorder and anxiety disorders .[6][7]

-

MAO-B: Preferentially metabolizes dopamine and phenylethylamine.[5][6] Selective MAO-B inhibition is a cornerstone of therapy for Parkinson's disease , as it prevents the breakdown of dopamine in the brain, thereby alleviating motor symptoms.[6][8] It may also offer neuroprotective effects by reducing oxidative stress generated during dopamine metabolism.[8]

Structure-Activity Relationship (SAR) Insights

The parent scaffold, tranylcypromine, is a non-selective MAO inhibitor.[1] Research into analogs has shown that substitutions on the phenyl ring can introduce selectivity.[9][10] For this compound, the thiazole moiety is a critical design element. Thiazole-containing compounds have been successfully developed as potent and selective MAO inhibitors, often favoring the MAO-B isoform.[11][12][13] The specific linkage and orientation of the thiazolylmethyl group will be a key determinant of its binding affinity within the active site "aromatic cage" of the MAO enzymes and will dictate its selectivity profile.

Caption: Role of MAO enzymes in neurotransmitter metabolism.

Primary Target Class 2: Lysine-Specific Demethylase 1 (LSD1/KDM1A)

LSD1 is a FAD-dependent histone demethylase that plays a critical role in epigenetic regulation.[14] It removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription, and H3K9me1/2, a repressive mark.[15]

Biological Role and Therapeutic Rationale

LSD1 is frequently overexpressed in a wide range of cancers, including acute myeloid leukemia (AML), small-cell lung cancer, and breast cancer.[14][16] Its aberrant activity promotes oncogenesis by silencing tumor suppressor genes and activating oncogenic pathways, thereby blocking cell differentiation and enhancing proliferation.[14][16][17] Therefore, pharmacological inhibition of LSD1 has emerged as a highly promising therapeutic strategy in oncology .[18][19] Several cyclopropylamine-based LSD1 inhibitors are currently in clinical trials for various malignancies.[20][21]

Structure-Activity Relationship (SAR) Insights

The discovery that tranylcypromine inhibits LSD1 spurred the development of numerous derivatives to improve potency and selectivity over the MAO enzymes.[20][22] Structure-activity relationship studies have demonstrated that extending from the core cyclopropylamine scaffold with larger, often aromatic, substituents can dramatically increase LSD1 inhibitory activity and selectivity.[9][23] The N-(1,3-thiazol-2-ylmethyl) group fits this profile perfectly. It is a distinct structural motif not found in current clinical candidates, offering the potential for a unique binding mode within the large substrate-binding pocket of LSD1 and a novel intellectual property position.

Caption: Role of LSD1 in epigenetic gene regulation.

A Roadmap for Target Validation and Compound Characterization

To definitively identify the therapeutic targets and characterize the pharmacological profile of this compound, a systematic, multi-tiered approach is required.

Caption: Tiered workflow for inhibitor characterization.

Tier 1: Biochemical Activity and Potency

Objective: To determine the in vitro inhibitory potency (IC50) of the compound against recombinant human MAO-A, MAO-B, and LSD1.

Protocol: HRP-Coupled Fluorometric Assay for MAO/LSD1 Activity [3][24][25][26]

This is a robust, high-throughput method that measures the hydrogen peroxide (H₂O₂) byproduct of the amine oxidase reaction.

-

Compound Plating: Prepare serial dilutions of this compound in DMSO. Using an acoustic dispenser, transfer ~50 nL of each concentration to a 384-well black, flat-bottom microplate. Include wells for positive control (e.g., tranylcypromine, clorgyline for MAO-A, pargyline for MAO-B) and negative control (DMSO vehicle).

-

Enzyme Addition: Dilute recombinant human MAO-A, MAO-B, or LSD1 enzyme to its optimal concentration (e.g., 0.5-1.0 nM) in the respective assay buffer (e.g., 50 mM Tris-HCl, pH 7.5). Add 10 µL of the diluted enzyme solution to each well.

-

Pre-incubation: Incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme. This step is crucial for irreversible inhibitors.

-

Reaction Initiation: Prepare a substrate mix containing the appropriate substrate (e.g., p-tyramine for MAO, H3K4me2 peptide for LSD1), Horseradish Peroxidase (HRP), and a fluorogenic probe (e.g., Amplex Red).[3][27] Add 10 µL of the substrate mix to each well to start the reaction.

-

Signal Detection: Incubate the plate for 30-60 minutes at 37°C, protected from light. Measure the fluorescence intensity using a plate reader (Excitation: 530-540 nm, Emission: 585-595 nm).

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls. Fit the data to a four-parameter dose-response curve using graphing software (e.g., GraphPad Prism) to determine the IC50 value.

Tier 2: Cellular Target Engagement

Objective: To confirm that the compound engages and inhibits its target(s) in a cellular context.

Protocol: Western Blot for H3K4me2 Levels (LSD1 Target Engagement) [24]

-

Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., MV4-11 for AML) in 6-well plates. Once adhered, treat the cells with increasing concentrations of this compound for 24-48 hours.

-

Histone Extraction: Lyse the cells and perform an acid extraction to isolate histone proteins.

-

Protein Quantification: Determine the protein concentration of each histone extract using a BCA assay.

-

SDS-PAGE and Western Blot: Separate equal amounts of histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for H3K4me2. Also, probe with an antibody for total Histone H3 as a loading control.

-

Detection and Analysis: Use a chemiluminescent HRP substrate and an imaging system to detect the bands. Quantify the band intensity and normalize the H3K4me2 signal to the total H3 signal. A dose-dependent decrease in the H3K4me2 signal indicates successful LSD1 inhibition.

Data Synthesis and Comparative Analysis

To contextualize the activity of the novel compound, its potency should be compared against established benchmark inhibitors.

| Compound | Target | Biochemical IC50 (nM) | Primary Indication |

| Tranylcypromine (TCP) | LSD1 | ~2000[1][24] | Depression (MAO) |

| MAO-A | ~20000[1] | ||

| MAO-B | ~20000[1] | ||

| ORY-1001 (Iadademstat) | LSD1 | < 20 | Oncology |

| GSK2879552 | LSD1 | ~17 | Oncology |

| Clorgyline | MAO-A | Low nM | Research Tool |

| Selegiline | MAO-B | Low nM | Parkinson's Disease |

Note: IC50 values can vary based on assay conditions. This table provides representative values for comparison.

Future Directions and Conclusion

The structural features of this compound provide a compelling, hypothesis-driven basis for its investigation as a potent inhibitor of MAO-A, MAO-B, and LSD1. The initial characterization should focus on determining its potency and selectivity profile using the biochemical assays outlined above.

-

If potent and selective for LSD1: The compound would be a strong candidate for development as an anti-cancer agent. Subsequent studies should focus on in vivo efficacy in AML xenograft models and comprehensive ADME/Tox profiling.

-

If potent and selective for MAO-B: It would represent a potential next-generation therapeutic for Parkinson's disease. In vivo studies in neurotoxin-based models of Parkinsonism (e.g., MPTP) would be the logical next step.

-

If potent and selective for MAO-A: Its potential as a novel antidepressant could be explored.

-

If it exhibits dual MAO/LSD1 activity: This could be a unique and advantageous profile, particularly in certain cancers where neurotransmitter signaling may play a role. However, it could also present challenges in terms of side effect profiles.

References

-

Lysine-specific demethylase 1 as a therapeutic cancer target: observations from preclinical study. Expert Opinion on Therapeutic Targets. [URL: https://www.tandfonline.com/doi/full/10.1080/14728222.2023.2259180][16][17][18]

-

Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.0c00624][15][28]

-

In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. Bioorganic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/30605888/][11]

-

Pharmacological Inhibition of LSD1 for Cancer Treatment. International Journal of Molecular Sciences. [URL: https://www.mdpi.com/1422-0067/21/8/2785][14]

-

Synthesis and selective human monoamine oxidase B inhibition of heterocyclic hybrids based on hydrazine and thiazole scaffolds. Archiv der Pharmazie. [URL: https://pubmed.ncbi.nlm.nih.gov/23576288/][12]

-

Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Bioorganic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/38367623/][29]

-

Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7467608/][9][23]

-

LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2022.1032128/full][19]

-

Thiazole and thiazolidine derivatives as MAO-B selective inhibitors. RSC Advances. [URL: https://www.researchgate.net/publication/281577960_Thiazole_and_thiazolidine_derivatives_as_MAO-B_selective_inhibitors][13]

-

Understanding MAO-A and MAO-B: The Dual Faces of Monoamine Oxidase. Oreate AI Blog. [URL: https://www.oreate.com/blogs/mao-a-vs-mao-b][4]

-

Role of MAO-A and MAO-B in the pathogenesis of PD. ResearchGate. [URL: https://www.researchgate.net/figure/Role-of-MAO-A-and-MAO-B-in-the-pathogenesis-of-PD-MAO-A-in-catecholaminergic-neurons_fig1_344605915][8]

-

Application Notes and Protocols for High-Throughput Screening of Novel Tranylcypromine-Based LSD1 Inhibitors. BenchChem. [URL: https://www.benchchem.com/application-notes/3][24]

-

Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine. Biochemistry. [URL: https://pubs.acs.org/doi/10.1021/bi702334p][1]

-

Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential. European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/40812066/][20]

-

Role of MAO A and B in neurotransmitter metabolism and behavior. Neurobiology. [URL: https://pubmed.ncbi.nlm.nih.gov/9230321/][5][30]

-

Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A. European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/25173853/][2]

-

Application Notes and Protocols for High-Throughput Screening of LSD1 Inhibitors. BenchChem. [URL: https://www.benchchem.com/application-notes/2][25]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [URL: https://www.longdom.org/open-access/cyclopropylamine-in-medicinal-chemistry-synthesis-and-application-118125.html][31]

-

Ring-substituted analogues of tranylcypromine as monoamine oxidase inhibitors. Journal of Pharmacy and Pharmacology. [URL: https://pubmed.ncbi.nlm.nih.gov/2583204/][10]

-

Monoamine Oxidase Assay Kit (Product Information). BioAssay Systems. [URL: https://www.bioassaysys.com/datasheet/DIAM-100.pdf][3]

-

Monoamine Oxidase Assay Kit (MAK136) - Technical Bulletin. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/359/100/mak136bul.pdf][26]

-

Tying Up Tranylcypromine: Novel Selective Histone Lysine Specific Demethylase 1 (LSD1) Inhibitors. European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/29031059/][22]

-

Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology. [URL: https://pubmed.ncbi.nlm.nih.gov/29532450/][7]

-

LSD1 Inhibitor Screening Assay Kit (Product Manual). Cayman Chemical. [URL: https://www.caymanchem.com/product/700120][27]

-

Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d3ob02061h][21]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bioassaysys.com [bioassaysys.com]

- 4. Understanding MAO-A and MAO-B: The Dual Faces of Monoamine Oxidase - Oreate AI Blog [oreateai.com]

- 5. Role of MAO A and B in neurotransmitter metabolism and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mao A vs Mao B | Power [withpower.com]

- 7. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ring-substituted analogues of tranylcypromine as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and selective human monoamine oxidase B inhibition of heterocyclic hybrids based on hydrazine and thiazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lysine-specific demethylase 1 as a therapeutic cancer target: observations from preclinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Lysine-specific demethylase 1 as a therapeutic cancer target: observations from preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]

- 20. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]

- 22. Tying up tranylcypromine: Novel selective histone lysine specific demethylase 1 (LSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. cdn.caymanchem.com [cdn.caymanchem.com]

- 28. researchgate.net [researchgate.net]

- 29. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Role of MAO A and B in neurotransmitter metabolism and behavior. | Semantic Scholar [semanticscholar.org]

- 31. longdom.org [longdom.org]

A Technical Guide to the Discovery and Synthesis of Novel Thiazole Derivatives for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique structural features allow it to serve as a "privileged scaffold," capable of interacting with a wide array of biological targets.[3] This has led to the development of numerous FDA-approved drugs for diverse therapeutic areas, including oncology, infectious diseases, and inflammation.[1][4][5] This technical guide provides an in-depth exploration of the modern landscape of thiazole chemistry, from initial discovery strategies to advanced synthetic methodologies. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights required to innovate in this dynamic field. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

The Enduring Significance of the Thiazole Scaffold in Medicinal Chemistry

The thiazole moiety is a vital framework in a multitude of pharmacologically active compounds, both natural and synthetic.[1] Its prevalence in blockbuster drugs such as the anticancer agent Dasatinib, the antiretroviral Ritonavir, and the anti-inflammatory Meloxicam underscores its therapeutic versatility.[1][4] The success of the thiazole ring can be attributed to several key physicochemical properties:

-

Aromatic Stability: The ring system is stable and can be readily functionalized.

-

Hydrogen Bonding Capability: The nitrogen atom in the ring can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets like proteins and enzymes.[4]

-

Bioisosteric Replacement: The thiazole ring is often used as a bioisostere for other aromatic systems, like benzene or pyridine, to modulate pharmacokinetic and pharmacodynamic properties.

-

Diverse Substitution Patterns: The ability to introduce a wide variety of substituents at multiple positions on the ring allows for fine-tuning of a compound's biological activity, selectivity, and metabolic stability.

These features make the thiazole scaffold a highly attractive starting point for the design of new therapeutic agents targeting a wide range of diseases, including cancer, microbial infections, and inflammatory disorders.[2][4][6][7]

Strategies for the Discovery of Novel Thiazole Leads

The journey to a new drug begins with the identification of a promising "hit" compound. Modern drug discovery employs a multi-pronged approach to identify novel thiazole derivatives with therapeutic potential.

Computational and In Silico Design

Computational methods have revolutionized the early stages of drug discovery, enabling the rational design and virtual screening of vast chemical libraries.[8]

-

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein.[8] For thiazole derivatives, docking studies can elucidate key interactions between the thiazole core or its substituents and the amino acid residues in the target's active site, guiding the design of more potent inhibitors.[8][9]

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[10] By analyzing parameters like hydrophobicity, sterics, and electronics, researchers can predict the activity of unsynthesized thiazole analogues and prioritize the most promising candidates.[1][10]

High-Throughput Screening (HTS)

HTS involves the automated testing of large libraries of compounds against a specific biological target. Libraries containing diverse thiazole derivatives are screened to identify initial hits that can be further optimized through medicinal chemistry efforts.

Fragment-Based Drug Discovery (FBDD)

FBDD is a technique where small, low-molecular-weight compounds ("fragments") are screened for weak binding to a biological target. Thiazole itself or simple derivatives can serve as excellent fragments. Once a binding fragment is identified, it is grown or linked with other fragments to create a more potent lead compound.

The overall workflow integrates these strategies, starting from a broad virtual screen and culminating in a highly optimized lead candidate.

Caption: A generalized workflow for the discovery of novel thiazole drug candidates.

Core Synthetic Methodologies: Building the Thiazole Ring

The synthesis of the thiazole core is a well-established field, yet one that continues to evolve. The choice of synthetic route depends on the desired substitution pattern, scalability, and, increasingly, environmental considerations.

The Hantzsch Thiazole Synthesis: The Classic Approach

First reported by Arthur Hantzsch in 1887, this reaction remains one of the most prominent and reliable methods for constructing the thiazole ring.[5][11][12] It involves the condensation reaction between an α-haloketone and a thioamide.[2][11][13]

Mechanism: The reaction proceeds via a multistep pathway.[3]

-

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction.[3]

-

Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon, forming the five-membered ring.

-

Dehydration: The final step is the elimination of a water molecule to form the stable, aromatic thiazole ring.[3]

Caption: The reaction mechanism of the Hantzsch Thiazole Synthesis.

Causality in Experimental Design:

-

Solvent Choice: Protic solvents like ethanol or methanol are commonly used as they facilitate the proton transfers involved in the mechanism and help solubilize the starting materials.[13]

-

Base: While the reaction can proceed without a base, mild bases like sodium carbonate or pyridine are sometimes added to neutralize the HX acid formed, preventing side reactions.[13]

-

Reactant Scope: The versatility of the Hantzsch synthesis lies in the wide variety of commercially available α-haloketones and the ease of synthesis for diverse thioamides, allowing for the creation of libraries of 2,4-disubstituted thiazoles.

The Cook-Heilbron Synthesis